(S,S,R,R)-Orlistat
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Overview
Description
(S,S,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R,R)-Orlistat involves several key steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. The process typically starts with the condensation of a β-keto ester with an aldehyde, followed by cyclization to form the β-lactone ring. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired stereoisomer. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the separation of this compound from other stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(S,S,R,R)-Orlistat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s lipase inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different levels of lipase inhibition and other biological activities.
Scientific Research Applications
(S,S,R,R)-Orlistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Primarily used in the treatment of obesity, with ongoing research into its potential benefits for other conditions such as diabetes and cardiovascular diseases.
Industry: Employed in the development of new lipase inhibitors and other therapeutic agents.
Mechanism of Action
(S,S,R,R)-Orlistat exerts its effects by inhibiting pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, reducing fat absorption in the intestines. This leads to a decrease in caloric intake and promotes weight loss. The molecular targets include the serine residue in the active site of the lipase enzymes, and the pathways involved are related to lipid digestion and absorption.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrolipstatin: The parent compound of Orlistat, with similar lipase inhibitory activity.
Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.
Lipstatin: A natural product from which Orlistat is derived, with potent lipase inhibitory properties.
Uniqueness
(S,S,R,R)-Orlistat is unique due to its specific stereochemistry, which significantly influences its biological activity. The precise arrangement of atoms in this compound allows for optimal binding to the active site of lipase enzymes, making it a highly effective inhibitor. This stereoisomer’s unique properties make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FICKONGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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